
3-Methoxy Ropinirole Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy Ropinirole Hydrochloride is a chemical compound with the molecular formula C17H27ClN2O2 and a molecular weight of 326.86 g/mol . It is a derivative of Ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome . The addition of a methoxy group to the Ropinirole structure enhances its pharmacological properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
The synthesis of 3-Methoxy Ropinirole Hydrochloride involves several steps. One common method includes the reaction of a precursor compound with nitromethane, followed by reduction and alkylation to obtain the desired product . The industrial production of this compound often involves the use of multi-layer formulations and coating layers with polymers such as PEG, PVP, and HPMC to control the drug release profile .
Analyse Des Réactions Chimiques
3-Methoxy Ropinirole Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Common reducing agents like hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Applications De Recherche Scientifique
3-Methoxy Ropinirole Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used in the study of dopamine receptor agonists and their interactions with various receptors.
Biology: The compound is used to investigate the biological pathways involved in dopamine signaling.
Medicine: It is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome.
Industry: The compound is used in the development of controlled-release formulations for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy Ropinirole Hydrochloride involves its ability to selectively stimulate dopamine D2 and D3 receptors within the brain’s caudate-putamen system . This stimulation mimics the action of dopamine, leading to improved motor control and reduced symptoms in conditions like Parkinson’s disease .
Comparaison Avec Des Composés Similaires
3-Methoxy Ropinirole Hydrochloride is similar to other dopamine agonists such as Pramipexole and Rotigotine. it has a higher affinity for D3 receptors compared to D2 receptors, making it more effective in certain therapeutic applications . Other similar compounds include:
Pramipexole: Another non-ergoline dopamine agonist with a different receptor affinity profile.
Rotigotine: A dopamine agonist used in transdermal patches for continuous drug delivery.
Propriétés
Numéro CAS |
1797131-21-5 |
|---|---|
Formule moléculaire |
C17H27ClN2O2 |
Poids moléculaire |
326.865 |
Nom IUPAC |
4-[2-(dipropylamino)ethyl]-3-methoxy-1,3-dihydroindol-2-one;hydrochloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-4-10-19(11-5-2)12-9-13-7-6-8-14-15(13)16(21-3)17(20)18-14;/h6-8,16H,4-5,9-12H2,1-3H3,(H,18,20);1H |
Clé InChI |
KEPXVQGMHOPXTA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=C2C(C(=O)NC2=CC=C1)OC.Cl |
Synonymes |
4-[2-(Dipropylamino)ethyl]-3-methoxyindol-2-one Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


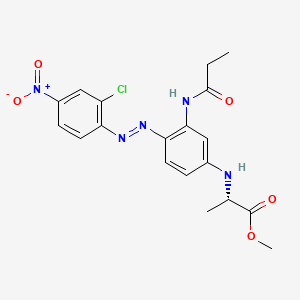
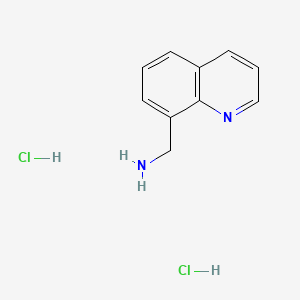

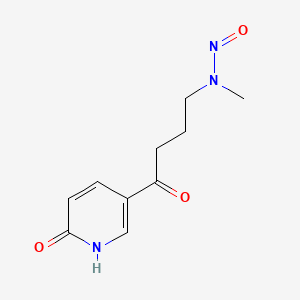
![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-ol](/img/structure/B587009.png)
![4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxyquinazolin-2-amine;hydrochloride](/img/structure/B587011.png)
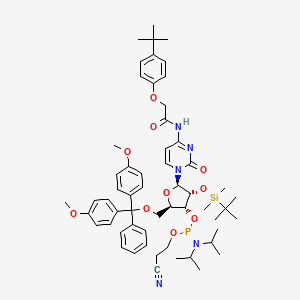
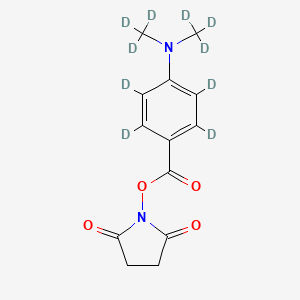
![7,9-Diazabicyclo[4.2.1]nonane](/img/structure/B587021.png)
